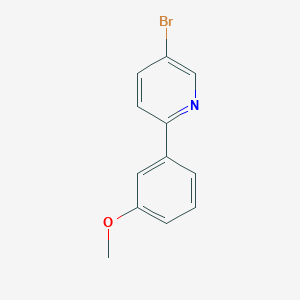

5-Bromo-2-(3-methoxyphenyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWWGLYRMBSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 3 Methoxyphenyl Pyridine

Retrosynthetic Analysis of the 5-Bromo-2-(3-methoxyphenyl)pyridine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The most logical bond to break is the C-C bond between the pyridine (B92270) and the phenyl ring. This leads to two primary sets of synthons: a pyridyl component and a phenyl component.

Disconnection Approach 1:

Pyridyl Synthon: A 5-bromo-2-halopyridine or a related electrophilic derivative.

Phenyl Synthon: A (3-methoxyphenyl)metal species (e.g., boronic acid, organozinc, or Grignard reagent).

Disconnection Approach 2:

Pyridyl Synthon: A 2-substituted-5-bromopyridine where the substituent is a leaving group suitable for nucleophilic aromatic substitution.

Phenyl Synthon: A 3-methoxyphenyl (B12655295) nucleophile.

The first approach, involving a cross-coupling reaction, is generally more favored due to its versatility and functional group tolerance.

Direct Synthetic Approaches to this compound

While less common, direct synthetic approaches can be envisioned. One possibility involves the construction of the pyridine ring from acyclic precursors already bearing the 3-methoxyphenyl substituent. However, these methods often suffer from issues with regioselectivity and may require multi-step sequences, making them less efficient than cross-coupling strategies.

Another direct approach could involve the functionalization of a pre-formed 2-(3-methoxyphenyl)pyridine. However, achieving selective bromination at the 5-position of the pyridine ring can be challenging due to the directing effects of the existing substituents.

Cross-Coupling Strategies for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of biaryl compounds like this compound. mdpi.com These methods offer high yields, mild reaction conditions, and broad functional group compatibility.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a 5-bromo-2-halopyridine with (3-methoxyphenyl)boronic acid.

A specific example of a similar synthesis involves the reaction of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a dioxane/water solvent system. The reaction is refluxed for 8 hours to yield the desired product. nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of several parameters.

Catalysts: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and palladacycles are also frequently employed. mdpi.comlibretexts.org For challenging substrates, particularly those containing nitrogen heterocycles, highly active catalysts composed of palladium and specialized phosphine (B1218219) ligands have been developed. organic-chemistry.org

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Both monodentate and bidentate phosphine ligands are used. For instance, in the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been identified as an effective catalyst. nih.govresearchgate.net The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst. claremont.edu

Solvents: A variety of solvents can be used, with common choices including mixtures of an organic solvent (like dioxane, THF, or DMF) and water. mdpi.comclaremont.edu The water content can significantly impact the reaction yield. claremont.edu

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. mdpi.comnih.gov For instance, some Suzuki couplings of aryl bromides can be carried out at room temperature, while others may require heating to 85-100 °C. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | mdpi.com |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 | nih.govresearchgate.netnih.gov |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 100 | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | THF | Room Temp | organic-chemistry.org |

This table is for illustrative purposes and specific conditions may vary.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-chloropyridine) to form a Pd(II) intermediate. libretexts.orgchemrxiv.org This step is often the rate-determining step. libretexts.org

Transmetalation: The organoboron species (e.g., (3-methoxyphenyl)boronic acid), activated by a base, transfers its organic group to the Pd(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Recent studies using kinetic isotope effects and DFT calculations have provided a more detailed understanding of the mechanism, suggesting that under catalytic conditions, the oxidative addition of aryl bromides may occur to a monoligated palladium complex. chemrxiv.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada)

Besides the Suzuki-Miyaura reaction, other cross-coupling methods can also be employed for the synthesis of this compound.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. nih.govorgsyn.org It is known for its high reactivity and functional group tolerance, although organozinc reagents can be sensitive to air and moisture. nih.govorganic-chemistry.org The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org

Stille Coupling: The Stille reaction employs organotin compounds. nih.gov A key advantage is the stability of organostannanes to air and moisture. nih.gov However, the toxicity of tin compounds is a significant drawback. libretexts.org The reaction can be performed with a wide range of aryl halides and triflates. nih.gov

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent (organomagnesium). wikipedia.orgorganic-chemistry.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Low toxicity, air/moisture stable reagents | Base can affect sensitive functional groups |

| Negishi | Organozinc | High reactivity, good functional group tolerance | Air/moisture sensitive reagents |

| Stille | Organotin | Air/moisture stable reagents, wide functional group tolerance | Toxicity of tin compounds |

| Kumada | Organomagnesium (Grignard) | Readily available reagents | Limited functional group tolerance |

This table provides a general overview and specific characteristics may vary based on the reaction conditions.

Halogenation Strategies at the Pyridine Ring

Selective halogenation of the pyridine ring is a critical strategy for introducing functional handles for further elaboration, such as cross-coupling reactions. For a pre-formed 2-(3-methoxyphenyl)pyridine, introducing a bromine atom at the 5-position would be a key transformation.

Palladium-catalyzed C-H halogenation has been shown to be effective for 2-arylpyridines. Using a salen-based hypercrosslinked polymer-supported palladium complex, 2-phenylpyridine (B120327) derivatives can be brominated or chlorinated at the position para to the directing pyridine nitrogen using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively. These reactions typically occur in acetonitrile (B52724) at 100°C, providing the corresponding aryl halides in high yields (up to 98%). vanderbilt.edu The catalyst in these systems demonstrates high stability and can be recycled multiple times without significant loss of activity. vanderbilt.edu

Ruthenium catalysis offers an alternative approach with different regioselectivity. A concise and practical method for the direct meta-C–H monohalogenation of 2-phenylpyridine has been developed using an [Ru(π-C₅H₅)(CO)₂]₂ catalyst. organic-chemistry.org This reaction is mediated by PhI(OCOCF₃)₂ and uses N-halosuccinimides (NXS) as the halogen source, achieving high site-selectivity for the meta-position of the phenyl ring. organic-chemistry.org While this example halogenates the phenyl ring, it highlights the potential of metal catalysis to control the site of halogenation in aryl-pyridine systems.

For direct halogenation of the pyridine ring itself, strategies often involve activating the ring. The conversion of pyridines to their N-oxides can facilitate electrophilic substitution. google.com Alternatively, designed phosphine reagents can be used to halogenate a broad range of unactivated pyridines at the 4-position via the formation and subsequent displacement of phosphonium (B103445) salts by halide nucleophiles. google.com

Functional Group Interconversions on Pyridine and Phenyl Rings

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis that allows for the conversion of one functional group into another, enabling the strategic modification of advanced intermediates. imperial.ac.ukacs.org For a molecule like this compound, both the bromo-substituent and the methoxy-group offer opportunities for such transformations.

Reactions of the Bromo Group: The bromine atom on the pyridine ring is a versatile handle for further functionalization, primarily through cross-coupling reactions. It can be displaced or converted into other groups. For instance, the bromo group can be substituted by various nucleophiles. vanderbilt.edu A key FGI is the conversion of the bromo group into a cyano group. This has been demonstrated in Rh(III)-catalyzed C-H cyanation reactions of related aryl-heterocycles, where a C-H bond is converted to a C-CN bond. acs.orgmdma.ch While this is a C-H activation, the transformation of a halide to a nitrile is a common synthetic step, often achieved through palladium- or copper-catalyzed cyanation using reagents like zinc cyanide or potassium cyanide.

Reactions of the Methoxy (B1213986) Group: The methoxy group on the phenyl ring can also be modified. A common and important FGI is demethylation to reveal a phenol (B47542). researchgate.net This transformation is often accomplished using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). A classic, scalable method involves heating the methyl aryl ether with pyridinium (B92312) hydrochloride in a molten state, which can smoothly effect demethylation at temperatures around 180-210°C. researchgate.netscribd.com The resulting phenol provides a new site for O-alkylation, O-arylation, or conversion to a triflate for further cross-coupling reactions.

Synthesis of Key Precursors and Advanced Intermediates

The most convergent synthetic routes to this compound typically involve the coupling of two key fragments: a substituted bromopyridine and a substituted phenyl ring.

Synthesis of Bromopyridine Building Blocks

A crucial precursor for the target molecule is 2,5-dibromopyridine (B19318). This building block allows for selective coupling at either the 2- or 5-position. A common synthesis for 2,5-dibromopyridine starts from 2-amino-5-bromopyridine (B118841) via a Sandmeyer-type reaction. researchgate.netresearchgate.net In this procedure, the amino group is diazotized with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr), and the resulting diazonium salt is subsequently displaced by bromide, often with the aid of a copper(I) bromide (CuBr) catalyst. researchgate.netfiveable.me The reaction temperature is carefully controlled, typically between 0-5°C, to manage the stability of the diazonium intermediate. researchgate.net

Table 2: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 1. HBr, Br₂; 2. NaNO₂ | 0-5 °C | Not specified | researchgate.net |

| 1. HBr, CuBr; 2. NaNO₂ | 0 °C | 64% | researchgate.netfiveable.me |

The precursor, 2-amino-5-bromopyridine, is itself prepared by the bromination of 2-aminopyridine. researchgate.netresearchgate.net

Preparation of Methoxyphenyl-Containing Synthons

The methoxyphenyl fragment is typically introduced using an organometallic reagent. For Suzuki-Miyaura coupling reactions, the key synthon is 3-methoxyphenylboronic acid. scribd.com This compound can be prepared via the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide (formed from 1-bromo-3-methoxybenzene and magnesium), with a boron source like triisopropyl borate (B1201080) or boron trifluoride etherate, followed by acidic hydrolysis. scribd.comsigmaaldrich.com An alternative route involves lithiation of 1-bromo-3-methoxybenzene with n-butyllithium at low temperatures (-70°C) followed by trapping with triisopropyl borate. sigmaaldrich.com

Table 3: Synthesis of 3-Methoxyphenylboronic Acid

| Starting Material | Reagents | Key Steps | Reference |

|---|---|---|---|

| 1-Bromo-3-methoxybenzene | 1. Mg or n-BuLi; 2. B(OiPr)₃ or BF₃·OEt₂; 3. H⁺/H₂O | Grignard/Lithium formation, Borylation, Hydrolysis | scribd.comsigmaaldrich.com |

This boronic acid is a stable, solid compound widely used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Multicomponent Reaction Approaches for Related Pyridine Structures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. While a direct MCR for this compound is not established, these methods are invaluable for the de novo synthesis of diversely substituted pyridine rings, representing important structural analogs.

Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to furnish the dihydropyridine (B1217469) and then the final pyridine product. The Bohlmann-Rahtz pyridine synthesis offers another route, which directly yields the aromatic pyridine.

More contemporary approaches utilize cycloaddition reactions. A recently developed three-component synthesis of polysubstituted pyridines is based on the [4+2] Diels-Alder cycloaddition of 2-azadienes. In this two-pot procedure, the 2-azadiene is generated in situ from an α,β-unsaturated carboxylic acid, an aldehyde, and an azide (B81097) source, which then reacts with a push-pull enamine as the dienophile. This method allows for rapid access to a variety of tri- and tetrasubstituted pyridines. Such strategies showcase the power of MCRs to quickly build molecular complexity and access a wide range of pyridine-based structures from simple, readily available starting materials.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 3 Methoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Detailed experimental NMR data for 5-Bromo-2-(3-methoxyphenyl)pyridine is not currently available in published literature. The following sections are therefore based on predicted values and analysis of the closely related compound, 2-(3-methoxyphenyl)pyridine. It is crucial to note that the presence of the bromine atom would cause significant deviations from the data presented here.

No experimental ¹H NMR data has been found for this compound.

For the related compound, 2-(3-methoxyphenyl)pyridine, the ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals: δ 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56–7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24–7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) rsc.org. In this compound, the proton at the 5-position of the pyridine (B92270) ring would be absent, and the signals for the remaining pyridine protons (at positions 3, 4, and 6) would be shifted, likely downfield, due to the electron-withdrawing effect of the bromine atom.

No experimental ¹³C NMR data has been found for this compound.

The ¹³C NMR spectrum (101 MHz, CDCl₃) of 2-(3-methoxyphenyl)pyridine displays signals at δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 rsc.org. For this compound, the carbon atom at the 5-position of the pyridine ring would be directly bonded to bromine, resulting in a significant downfield shift for this carbon. The chemical shifts of the other pyridine carbons would also be affected.

No 2D NMR data is available for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No experimental IR data has been found for this compound.

Characteristic IR absorption bands would be expected for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyridine and phenyl rings, C-O stretching of the methoxy (B1213986) group, and the C-Br stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No experimental MS data has been found for this compound.

No experimental HRMS data has been found for this compound.

HRMS would be essential to confirm the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for this compound, including details on quasi-molecular ion formation (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns under ESI conditions, are not available in the reviewed scientific literature.

Electron Ionization Mass Spectrometry (EI-MS)

Published EI-MS spectra and detailed fragmentation analysis for this compound could not be located. Such an analysis would typically involve the identification of the molecular ion peak and characteristic fragment ions resulting from the cleavage of the phenyl-pyridine bond, loss of the methoxy group, or bromine radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

There is no available UV-Vis absorption spectrum for this compound in the scientific literature. A study of its electronic transitions would involve identifying the wavelengths of maximum absorbance (λmax) and correlating them to π → π* and n → π* transitions within the conjugated biphenyl system, which is influenced by the methoxy and bromo substituents.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A crystal structure for this compound has not been reported in crystallographic databases. Consequently, a detailed analysis of its solid-state architecture is not possible.

Determination of Molecular Conformation and Bond Parameters

Without crystallographic data, the precise bond lengths, bond angles, and the dihedral angle between the pyridine and methoxyphenyl rings for this compound in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and the specific intermolecular interactions (such as π-π stacking, C-H···π interactions, or dipole-dipole forces) that govern the supramolecular assembly of this compound cannot be performed without experimental crystal structure data.

Role of Halogen Bonding in Crystal Engineering

While the bromine atom in this compound has the potential to participate in halogen bonding (C-Br···N or C-Br···O interactions), which is a significant tool in crystal engineering, there are no published crystal structures to confirm or analyze its role in the solid-state architecture of this specific compound.

Theoretical and Computational Investigations on 5 Bromo 2 3 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to investigate the electronic properties of molecules. For 5-Bromo-2-(3-methoxyphenyl)pyridine, DFT calculations can elucidate its structural and reactivity characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The key structural feature of this molecule is the dihedral angle between the pyridine (B92270) and the methoxyphenyl rings. This angle is determined by the balance of steric hindrance and the desire for electronic conjugation. X-ray crystallography of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, revealed a significant twist between its two aromatic rings, with a dihedral angle of 51.39 (5)°. nih.gov It is expected that this compound would also adopt a non-planar conformation to minimize steric clash between the ortho-hydrogens of the two rings.

Energetic landscape analysis would involve rotating the bond connecting the two rings to map the potential energy surface. This would reveal the energy barriers for rotation and identify the most stable conformers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This is a theoretical table as specific published data for this exact molecule is unavailable. Values are based on general principles and data from related structures.)

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl) bond length | ~1.39 Å |

| C-C (pyridine) bond length | ~1.38 Å |

| C-N (pyridine) bond length | ~1.34 Å |

| C-Br bond length | ~1.90 Å |

| C-O bond length | ~1.37 Å |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed across the electron-deficient pyridine ring, influenced by the electron-withdrawing bromine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This is a theoretical table.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Fukui functions are used within DFT to predict which atoms in a molecule are most likely to be attacked by electrophiles or nucleophiles. These functions identify sites for electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added).

Electrophilic Attack: Predicted to occur on the methoxyphenyl ring, which has a higher electron density.

Nucleophilic Attack: The pyridine ring, particularly the carbon atoms adjacent to the nitrogen and the carbon bonded to the bromine, would be the most susceptible sites.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for understanding intermolecular interactions and predicting reactivity. researchgate.net

Negative Potential (Red/Yellow): These regions, rich in electrons, are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. These sites are prone to electrophilic attack. researchgate.net

Positive Potential (Blue): These electron-deficient areas are anticipated around the hydrogen atoms and the bromine atom, indicating sites susceptible to nucleophilic attack. researchgate.net

Polarisability describes how easily the electron cloud of a molecule can be distorted by an external electric field. The presence of the delocalized π-systems in the aromatic rings and the large bromine atom would contribute to a relatively high polarisability for this compound.

Table 3: Predicted Electronic Properties for this compound (Note: This is a theoretical table.)

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~2.5 - 3.5 Debye |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation around the C-C bond connecting the two rings.

In a simulated solvent environment, MD can also reveal how the molecule interacts with solvent molecules, providing information on its solvation shell and potential for aggregation. This is particularly relevant for understanding its behavior in solution, which is crucial for many of its applications. The simulations can track the fluctuations in the dihedral angle and other structural parameters, offering a dynamic picture of the molecule's behavior. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonding within a molecule based on the topology of its electron density. amercrystalassn.orgwiley-vch.de This approach allows for a quantitative description of bond properties, moving beyond classical line-bond representations.

A QTAIM analysis of this compound would involve calculating and analyzing various parameters at the bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. researchgate.netmuni.cz Key parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), where electron density is concentrated in the internuclear region. A positive value signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the nuclei.

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. A value of zero indicates a cylindrically symmetrical bond (like a pure σ-bond), while higher values suggest a degree of π-character, indicating that the electron density is more accumulated in one plane than another. researchgate.net

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insights into the nature of the chemical bond.

For this compound, a QTAIM analysis would elucidate the nature of the C-Br, C-N, C-O, and various C-C and C-H bonds within its structure. It would be particularly insightful for understanding the electronic effects of the bromo and methoxy substituents on the pyridine and phenyl rings, respectively, and on the inter-ring C-C bond.

Hypothetical Data Table for QTAIM Analysis:

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) |

| C-Br | Data not available | Data not available | Data not available |

| C-N (pyridine) | Data not available | Data not available | Data not available |

| C-O (methoxy) | Data not available | Data not available | Data not available |

| C-C (inter-ring) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The values would need to be determined through computational calculations.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by how its electron cloud responds to a strong external electric field, such as that from a high-intensity laser.

Computational chemistry provides powerful tools to predict the NLO properties of a molecule before its synthesis and experimental characterization. For this compound, the key NLO properties to be calculated would include:

Polarizability (α) : A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : The primary determinant of the second-order NLO response. A high β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG).

Second Hyperpolarizability (γ) : Relates to the third-order NLO response.

The structure of this compound, featuring a donor (methoxy group) and an acceptor (the electronegative pyridine ring and bromo substituent) connected through a π-conjugated system, suggests potential for NLO activity. Computational studies would quantify this potential and could guide the design of related molecules with enhanced NLO properties.

Hypothetical Data Table for NLO Property Predictions:

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (a.u.) | Data not available |

| First Hyperpolarizability (β) (a.u.) | Data not available |

| Second Hyperpolarizability (γ) (a.u.) | Data not available |

This table is for illustrative purposes only. The values would need to be determined through computational calculations.

Reactivity Profiles and Derivatization Pathways of 5 Bromo 2 3 Methoxyphenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The reactivity of 5-Bromo-2-(3-methoxyphenyl)pyridine towards electrophilic and nucleophilic substitution is dictated by the electronic nature of its two aromatic rings. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions. When such reactions do occur, the substitution is directed to the meta-position relative to the nitrogen atom. Conversely, the phenyl ring, activated by the electron-donating methoxy (B1213986) group, is primed for electrophilic attack, with substitution anticipated at the ortho and para positions relative to the methoxy group.

In contrast, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of a good leaving group, such as the bromine atom at the 5-position, further facilitates such reactions.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

| Ring | Activating/Deactivating Groups | Predicted Position of Substitution |

| Pyridine | Nitrogen (deactivating), 2-Aryl (deactivating) | Position 3 and 5 (relative to N) |

| Phenyl | Methoxy (activating, ortho, para-directing) | Position 2, 4, and 6 (relative to methoxy) |

This table provides a predictive overview of electrophilic substitution patterns based on general principles of aromatic reactivity.

Modifications at the Bromine Atom: Further Cross-Coupling and Functionalization

The bromine atom at the 5-position of the pyridine ring is a key handle for a wide array of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This is a versatile method for introducing a variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is typically catalyzed by a combination of palladium and copper complexes soton.ac.ukresearchgate.netresearchgate.netnih.gov.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com. This reaction is a powerful tool for the synthesis of stilbenes and other vinylated aromatic compounds.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. It is known for its tolerance of a wide range of functional groups organic-chemistry.orgwikipedia.orgnih.govscribd.comlibretexts.org.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a crucial method for the synthesis of arylamines nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgacs.org.

Cyanation: The bromine atom can be displaced by a cyanide group to form the corresponding nitrile. This can be achieved using various cyanide sources, often with palladium or copper catalysis researchgate.netacs.orgrsc.orgnih.govorganic-chemistry.org.

Lithium-Halogen Exchange: Treatment with a strong organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, generating a highly reactive organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Representative Cross-Coupling Reactions on Bromo-Substituted Heterocycles:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Stille | Organostannane | Pd catalyst | Biaryl, vinylarene |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Arylamine |

| Cyanation | Cyanide source | Pd or Cu catalyst | Arylnitrile |

This table summarizes common cross-coupling reactions applicable to the bromine substituent, based on established methodologies for related bromo-heterocycles.

Transformations of the Methoxy Group

The methoxy group on the phenyl ring is another site for chemical modification. The most common transformation is ether cleavage to unveil the corresponding phenol (B47542). This is typically achieved by treatment with strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. The resulting phenol can then serve as a handle for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Reactions Involving the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles.

N-oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can alter the reactivity of the pyridine ring, facilitating certain substitution reactions, and can also be a precursor for other functional groups.

Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides or triflates, to form quaternary pyridinium (B92312) salts mdpi.comresearchgate.netosti.govrsc.orgrsc.org. This transformation introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. The reactivity in quaternization reactions can be influenced by the steric and electronic nature of both the pyridine derivative and the alkylating agent.

Development of Complex Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, following a cross-coupling reaction to introduce a suitable functional group at the 5-position, an intramolecular Heck reaction, Friedel-Crafts type reaction, or other cyclization cascades could be envisioned to construct new rings fused to the pyridine or phenyl core nih.govnuph.edu.uanih.govrsc.orgchemrxiv.org. The strategic functionalization of both the bromine atom and the methoxy group (or the resulting phenol) can provide the necessary handles for such cyclization strategies.

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of many of the reactions described above have been extensively studied for related systems.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination wikipedia.orglibretexts.orgwikipedia.orglibretexts.org. Kinetic studies can provide insights into the rate-determining step and the influence of ligands and reaction conditions on the efficiency of these transformations nih.gov.

Ether Demethylation: The mechanism of BBr₃-mediated demethylation of aryl methyl ethers is understood to involve the formation of an initial Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group.

Quaternization: The quaternization of pyridines is a classic SN2 reaction. Kinetic studies of such reactions can reveal the influence of steric and electronic effects on the reaction rate rsc.orgrsc.org.

A detailed mechanistic and kinetic investigation specific to this compound would provide valuable information for optimizing existing transformations and developing new synthetic methodologies.

Applications and Research Directions for 5 Bromo 2 3 Methoxyphenyl Pyridine and Its Derivatives

Strategic Building Block in Complex Organic Synthesis

The presence of multiple reactive sites within 5-Bromo-2-(3-methoxyphenyl)pyridine, namely the bromine atom and the nitrogen-containing pyridine (B92270) ring, allows for a variety of chemical transformations. This makes it a strategic starting material for the construction of diverse and complex organic molecules.

Synthesis of Heterocyclic Scaffolds (e.g., fused pyridines, oxadiazoles, imidazopyridines)

The 5-bromo-2-arylpyridine core is a key pharmacophore in medicinal chemistry and a versatile intermediate for the synthesis of various fused heterocyclic systems.

Fused Pyridines: The synthesis of fused pyridine derivatives often involves intramolecular C-H arylation reactions. For instance, palladium catalysts can be employed to facilitate the cyclization of pyridine amides, leading to the formation of multiply fused heteroaromatic compounds beilstein-journals.orgbeilstein-archives.org. While direct examples using this compound are not extensively documented in readily available literature, the general methodology is applicable. The process typically involves the reaction of a pyridine derivative bearing a C-Br bond with a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, to induce ring closure beilstein-journals.org. A variety of substituted pyridines can be prepared through cascade reactions involving C-N cross-coupling of alkenyl boronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation nih.gov.

Oxadiazoles: 1,2,4-Oxadiazole and 1,3,4-oxadiazole derivatives are significant classes of heterocyclic compounds with a wide range of biological activities. The synthesis of these scaffolds can be achieved through various methods, often starting from nitriles or acid hydrazides nih.gov. For example, 5-aryl-1,3,4-oxadiazoles can serve as precursors for the synthesis of fused ring systems like triazolo-oxadiazoles uobaghdad.edu.iq. The synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles has been accomplished through the bromination and subsequent dehydrobromination of 5-styryloxadiazoles beilstein-journals.org. While direct synthesis from this compound is a plausible synthetic route, specific examples are not prevalent in the searched literature. General methods for synthesizing 1,3,4-oxadiazoles involve the cyclization of N,N'-diacylhydrazines uobaghdad.edu.iq.

Imidazopyridines: Imidazopyridines are a prominent class of fused heterocycles with significant applications in medicinal chemistry mdpi.comrsc.org. The synthesis of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridine precursors. While this compound is not a direct precursor, its derivatives could be functionalized to participate in such cyclizations. A common method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound e3s-conferences.org. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), provide a versatile route to highly substituted imidazopyridines nih.gov. Palladium-catalyzed Suzuki cross-coupling reactions of bromo-substituted aminopyridines with various boronic acids are also employed to synthesize functionalized imidazopyridine precursors mdpi.com.

| Heterocyclic Scaffold | General Synthetic Strategy | Key Precursors |

| Fused Pyridines | Intramolecular C-H arylation | Pyridine amides with a C-Br bond |

| Oxadiazoles | Cyclization of diacylhydrazines or cycloaddition | Acid hydrazides, nitriles |

| Imidazopyridines | Reaction of 2-aminopyridines with α-halocarbonyls; Multicomponent reactions | 2-aminopyridine derivatives, aldehydes, isocyanides |

Construction of Macrocyclic and Supramolecular Structures

The unique electronic and steric properties of this compound and its derivatives make them suitable components for the construction of larger, more complex molecular assemblies.

Macrocyclic Structures: Palladium-catalyzed intramolecular S-arylation has been demonstrated as an efficient method for constructing peptide macrocycles, showcasing the utility of bromoarenes in macrocyclization reactions nih.gov. This methodology could potentially be adapted to synthesize macrocycles incorporating the this compound unit. The formation of large rings often requires high dilution conditions to favor intramolecular over intermolecular reactions.

Supramolecular Structures: The bromine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry acs.orgresearchgate.netbeilstein-journals.org. Halogen bonds, particularly with iodine and bromine, can direct the assembly of molecules into well-defined one-, two-, and three-dimensional networks nih.govnih.gov. The pyridine nitrogen can act as a halogen bond acceptor, leading to predictable supramolecular synthons. The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds, can be utilized to construct complex supramolecular architectures nih.govnih.gov.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it and its derivatives attractive candidates for ligand design in coordination chemistry and organometallic catalysis.

Development of Ligands for Transition Metal Catalysis (e.g., Palladium, Iron)

Palladium Catalysis: 2-Arylpyridine derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction mdpi.com. The electronic properties of the ligand can be tuned by introducing substituents on both the pyridine and the aryl rings, which in turn influences the catalytic activity of the palladium complex nih.gov. For example, palladium(II) complexes with functionalized pyridine ligands have been shown to be efficient precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The use of bulky biaryl phosphine ligands in conjunction with palladium has significantly expanded the scope of C-N and C-O cross-coupling reactions mit.edu.

Iron Catalysis: Iron-based catalysts are gaining increasing attention as a more sustainable alternative to precious metal catalysts nih.govmdpi.comresearchgate.netiosrjournals.org. Nitrogen-containing heterocyclic ligands, including those based on pyridine, play a crucial role in stabilizing the iron center and modulating its catalytic activity nih.govmdpi.comresearchgate.netiosrjournals.orgrsc.org. Iron complexes with N-heterocyclic carbene (NHC) ligands have been successfully employed in a variety of catalytic transformations rsc.org. While specific applications of this compound as a ligand in iron catalysis are not widely reported, the general principles of ligand design suggest its potential in this area.

| Metal | Catalytic Application | Ligand Type |

| Palladium | Suzuki-Miyaura, Heck, C-N, and C-O cross-coupling | 2-Arylpyridines, Biaryl phosphines |

| Iron | Various C-C and C-N bond forming reactions | Nitrogen-containing heterocycles, N-heterocyclic carbenes |

Exploration of Coordination Modes and Metal-Ligand Interactions

Understanding the way ligands coordinate to metal centers and the nature of the resulting metal-ligand bonds is fundamental to designing effective catalysts and functional materials. Pyridine and its derivatives are classic ligands in coordination chemistry, typically coordinating to metal ions through the nitrogen lone pair wikipedia.orgresearchgate.net.

The coordination of 2,5-disubstituted pyridines, such as 2,5-dimesitylpyridine, to various transition metals has been studied to understand the influence of sterically demanding substituents on the coordination geometry and reactivity of the resulting complexes researchgate.netacs.orgnih.gov. Such studies provide insights into how the substituents on this compound might influence its coordination behavior. The metal-ligand bond strength in copper(II) complexes with 4-substituted pyridines has been shown to be influenced by the electronic nature of the substituent, affecting both the copper-nitrogen and copper-chlorine bond strengths researchgate.net. The versatile coordination modes of pyridine-based ligands can range from simple sigma-donation to more complex interactions involving alkyne and alkenyl functionalities, and can even lead to ligand transformations such as indolizinium formation nih.gov.

Advanced Materials Science Applications

Functionalized pyridine derivatives are increasingly being explored for their potential in advanced materials science, particularly in the field of organic electronics. The electronic properties of the pyridine ring, which can be tuned through substitution, make these compounds attractive for applications such as organic light-emitting diodes (OLEDs).

While there is no specific literature found detailing the use of this compound in advanced materials, related pyridine-containing compounds have shown promise. For instance, pyridine derivatives are recognized as important building blocks for functional materials lifechemicals.comnih.gov. The fundamental roles of peripheral and core pyridine rings in bis-terpyridine derivatives have been investigated for their application in high-performance OLEDs, where they influence molecular aggregation, electron mobility, and charge injection properties nih.gov. The development of novel pyridine-based derivatives continues to be an active area of research for applications in functional materials.

Building Blocks for Liquid Crystals and Organic Electronic Materials

The rigid, polarizable structure of 2-phenylpyridine (B120327) derivatives makes them excellent candidates for the core of liquid crystalline materials. The introduction of a bromo-substituent and a methoxy (B1213986) group, as seen in this compound, allows for fine-tuning of the electronic and steric properties that govern mesophase behavior.

Research into 2-methoxypyridine derivatives has shown that the nature and position of polar substituents significantly influence the formation and thermal range of liquid crystal phases. For instance, derivatives with a lateral cyano group on the pyridine core tend to exhibit a nematic phase, which is crucial for display technologies. In contrast, the absence of such a group, coupled with terminal substituents like a bromo-group, can lead to the formation of rectangular columnar phases. rsc.org

Derivatives of 5-Bromo-2-methylpyridin-3-amine, synthesized via Suzuki cross-coupling, have been identified as potential chiral dopants for liquid crystals. mdpi.com Theoretical studies, including Density Functional Theory (DFT), are often employed to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potential to predict their suitability and performance in liquid crystal formulations. mdpi.com The 2-phenylpyridine scaffold is also recognized as a fundamental building block for small molecule semiconductors, underscoring its importance in the broader field of organic electronics. tcichemicals.com

| Application Area | Key Structural Feature | Resulting Property | Reference |

| Liquid Crystals | 2-Methoxypyridine Core | Formation of Nematic or Columnar Phases | rsc.org |

| Chiral Dopants | 5-Aryl-2-methylpyridin-3-amine | Induction of Chirality in LC Media | mdpi.com |

| Organic Semiconductors | 2-Phenylpyridine Scaffold | Charge Transport Capabilities | tcichemicals.com |

Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous polymers with highly ordered structures. The precise arrangement of their building blocks allows for the design of materials with tailored properties for applications in gas storage, separation, and catalysis. Pyridine-containing molecules are highly sought-after as precursors for these frameworks because the nitrogen atom in the pyridine ring can act as a coordination site for metal ions (in MOFs) or as a functional site to enhance the properties of the framework (in COFs). nih.govacs.org

The structure of this compound makes it an ideal candidate for modification into a linker or building block for these materials. The bromo-group can be readily converted into other functional groups, such as amines or carboxylic acids, which are necessary for the condensation reactions that form COFs or for coordinating to metal centers in MOFs. nih.govmdpi.com For example, pyridine-based COFs have been constructed through the condensation of building blocks like 2,4,6-tris(4-aminophenyl)pyridine with aldehydes. nih.govnih.gov Such frameworks are explored for applications ranging from adsorbents for environmental remediation to anode materials for lithium-ion batteries. nih.govrsc.orgbohrium.com

Similarly, bipyridine and phenylpyridine units are common ligands in the synthesis of MOFs. acs.orgmdpi.comiastate.edu These ligands coordinate with metal ions to form extended, porous networks. By designing and synthesizing derivatives of this compound, researchers can create novel linkers that introduce specific functionalities, such as the methoxy group, into the pores of the MOF, potentially altering its adsorption selectivity or catalytic activity. mdpi.comnih.gov

| Framework Type | Role of Pyridine Unit | Precursor Modification | Potential Application | Reference |

| COF | Functional Site/Structural Node | Bromine conversion to amine | Adsorption, Energy Storage | nih.govnih.govrsc.org |

| MOF | Metal Coordination Ligand | Bromine conversion to carboxylate | Catalysis, Gas Separation | acs.orgmdpi.comiastate.edu |

Design of Photoactive or Optoelectronic Components

The conjugated π-system of 2-phenylpyridine derivatives imparts them with inherent photoactive and electronic properties. These molecules can absorb and emit light, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The 2,6-bis(arylethynyl)pyridine scaffold, for example, is known for its utility in light-emitting materials due to its rigidity and extended conjugation. nih.gov

The electronic properties of the 2-phenylpyridine core can be systematically tuned by altering the substituents on either ring. The electron-donating methoxy group and the electron-withdrawing (by induction) bromo group on this compound create an electronic push-pull character that can be exploited in the design of materials with specific absorption and emission wavelengths. Research on related pyridine-based fluorophores has demonstrated that their emission spectra are sensitive to solvent polarity and their chemical structure, which allows for their use as optical sensors. mdpi.com The core structure of this compound is therefore a promising platform for developing new photoactive materials.

Probes for Chemical Biology Research (Focusing on synthesis of probes, not biological effects)

In chemical biology, fluorescent probes are indispensable tools for visualizing and studying biological processes. The synthesis of these probes often involves covalently linking a recognition element (which binds to a biological target) to a fluorophore (the light-emitting component). The synthetic utility of this compound lies in its bromo-substituent, which serves as a versatile chemical handle for just such modifications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be used to attach the this compound moiety to other molecules. This strategy is exemplified in the synthesis of fluorescein derivatives, where a bromo-substituted fluorophore was successfully coupled with phenylboronic acid and phenylacetylene. mdpi.com This demonstrates that the bromine atom is an effective site for derivatization.

Therefore, this compound can be envisioned as a scaffold in the synthesis of novel probes. It could be coupled to a known fluorophore to create a new sensor whose properties are modulated by the biaryl pyridine structure, or it could be attached to a biologically active molecule to probe its localization and interactions within a cell. The synthesis would typically involve a cross-coupling reaction where the bromine atom on the pyridine ring is replaced with the desired molecular fragment. mdpi.commdpi.com

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

The development of new, efficient, and selective chemical reactions is a cornerstone of organic chemistry. Molecules with well-defined reactive sites are often used as "model substrates" to test and optimize these new methods. This compound is an excellent model substrate for this purpose, particularly for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is the most common method for synthesizing 2-phenylpyridine derivatives. In this reaction, a bromopyridine is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov this compound can be used to screen the efficacy of new catalysts, ligands, bases, or solvent systems for this important transformation. Researchers can easily monitor the reaction's progress and yield by detecting the disappearance of the starting material and the appearance of the coupled product.

| Reaction | Catalyst/Reagents | Conditions | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Dioxane/Water, 85-95 °C | mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Dioxane/Water, 373 K (reflux) | nih.gov |

Furthermore, this compound is a suitable substrate for exploring other transition-metal-catalyzed reactions, such as C-H activation. mdpi.com In these advanced methods, a catalyst is used to directly couple a C-H bond on one molecule with the C-Br bond on another, offering a more atom-economical route to complex molecules. Using this compound as a model substrate allows chemists to systematically evaluate the regioselectivity and efficiency of novel catalytic systems.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of biaryl compounds like this compound and its derivatives has been a focus of green chemistry initiatives, particularly concerning the Suzuki-Miyaura cross-coupling reaction.

One significant advancement is the use of microwave irradiation to accelerate these reactions. nih.govnih.govdurham.ac.uk Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, which not only saves energy but can also increase product yields and reduce the formation of side products. nih.govsemanticscholar.org

Another key green approach is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water. The Suzuki reaction has been successfully performed in aqueous media, often using water-soluble ligands and catalysts. nih.govresearchgate.netrsc.org Performing the synthesis of this compound derivatives in water or water-ethanol mixtures under microwave irradiation represents a significantly greener synthetic route compared to conventional methods that rely on toxic solvents and prolonged heating. nih.gov Furthermore, the development of recyclable catalysts, such as palladium encapsulated in polyurea, offers a path to reducing heavy metal waste from these reactions. durham.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。